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Compound of Interest

Compound Name: Umbralisib hydrochloride

Cat. No.: B10800555 Get Quote

Technical Support Center: Umbralisib Off-Target
Effects
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying

and mitigating the off-target effects of Umbralisib.

Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets and known off-targets of Umbralisib?

Umbralisib is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1

epsilon (CK1ε)[1][2][3][4][5][6][7][8][9][10][11][12][13]. In addition to its intended targets,

preclinical studies have identified other potential off-targets. In biochemical assays, umbralisib

has been shown to inhibit a mutated form of the ABL1 kinase[1][14][15][16].

Q2: What is the rationale behind the dual inhibition of PI3Kδ and CK1ε?

The dual-action mechanism of Umbralisib is designed to impact multiple pathways crucial for

the survival and proliferation of malignant B-cells. PI3Kδ is a key component of the B-cell

receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies[11][15].

CK1ε is involved in the regulation of oncoprotein translation[1][13]. The combined inhibition is

hypothesized to produce a synergistic anti-cancer effect[11]. Interestingly, the inhibition of CK1ε
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may also contribute to a more favorable safety profile compared to other PI3K inhibitors by

preserving the function of regulatory T-cells (Tregs)[4].

Q3: Why was Umbralisib (Ukoniq) withdrawn from the market?

The U.S. Food and Drug Administration (FDA) withdrew its approval for Umbralisib (Ukoniq)

due to safety concerns.[9][17][18][19][20]. An increased risk of death was observed in patients

receiving Umbralisib in the UNITY-CLL clinical trial[9][17][18][19][20]. Consequently, the FDA

determined that the risks associated with the treatment outweighed its benefits[9][17][18][19]

[20].

Q4: What are the most common adverse events associated with Umbralisib that could be

linked to off-target effects?

The most frequently reported adverse reactions to Umbralisib include diarrhea-colitis, nausea,

fatigue, neutropenia, and elevations in transaminase levels[3][9][15][21][22][23][24][25]. More

severe, immune-mediated toxicities such as non-infectious colitis and pneumonitis have also

been observed, although at a lower rate compared to some other PI3K inhibitors[3][5]. These

adverse events can be a result of on-target inhibition of PI3Kδ in immune cells, off-target

effects on other kinases, or a combination of both.

Troubleshooting Guide: Identifying Off-Target
Effects
If you observe unexpected cellular phenotypes or toxicity in your experiments with Umbralisib,

it is crucial to determine whether these are due to on-target or off-target effects.

Scenario 1: Unexpected experimental results.

Your experimental results do not align with the known functions of PI3Kδ and CK1ε.

Initial Troubleshooting Steps:
Confirm Target Engagement: First, verify that Umbralisib is inhibiting its intended targets in

your experimental system.
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Dose-Response Analysis: Perform a dose-response experiment to see if the unexpected

phenotype is concentration-dependent.

Literature Review: Search for published studies that may have reported similar unexpected

effects with Umbralisib or other PI3K inhibitors.

Advanced Troubleshooting: Experimental Protocols
If initial troubleshooting does not resolve the issue, the following experiments can help identify

potential off-target effects.

Protocol 1: Kinase Selectivity Profiling

This biochemical assay is a primary method for identifying off-target kinases.

Objective: To determine the inhibitory activity of Umbralisib against a broad panel of kinases.

Methodology:

Compound Preparation: Prepare a stock solution of Umbralisib in a suitable solvent (e.g.,

DMSO).

Kinase Panel Selection: Choose a commercially available kinase panel that covers a

significant portion of the human kinome.

Assay Performance: The vendor will typically perform the assay, which involves measuring

the enzymatic activity of each kinase in the presence of a set concentration of Umbralisib.

Data Analysis: The results are usually provided as a percentage of inhibition for each

kinase.

Follow-up: For any kinases that show significant inhibition, it is recommended to determine

the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) to quantify

the potency of the off-target interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement in a cellular environment.
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Objective: To assess the binding of Umbralisib to its on-targets and potential off-targets in

intact cells.

Methodology:

Cell Treatment: Treat cultured cells with Umbralisib or a vehicle control.

Heat Shock: Heat the treated cells across a range of temperatures.

Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from

the aggregated proteins by centrifugation.

Protein Detection: Detect the amount of soluble target protein remaining at each

temperature using Western blotting or mass spectrometry.

Data Analysis: A shift in the melting curve of a protein to a higher temperature in the

presence of Umbralisib indicates target engagement.

Protocol 3: Western Blot Analysis of Downstream Signaling

This method helps to confirm the functional consequences of on- and off-target inhibition in

cells.

Objective: To measure the phosphorylation status of downstream substrates of PI3Kδ, CK1ε,

and potential off-target kinases.

Methodology:

Cell Treatment: Treat cells with a dose range of Umbralisib for a specified time.

Protein Extraction: Lyse the cells and quantify the total protein concentration.

SDS-PAGE and Western Blotting: Separate the proteins by gel electrophoresis, transfer

them to a membrane, and probe with antibodies specific for the phosphorylated and total

forms of the proteins of interest (e.g., p-AKT for PI3Kδ pathway, and downstream effectors

of identified off-targets).
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Data Analysis: Quantify the band intensities to determine the effect of Umbralisib on the

phosphorylation of each substrate.

Data Presentation
Table 1: Umbralisib Kinase Selectivity Profile

Target Type
Selectivity
(Kd)

EC50 Reference(s)

PI3Kδ On-Target 6.2 nM 22.2 nM [7]

PI3Kα Off-Target
>10,000 nM

(>1500-fold vs δ)
>10,000 nM [4][7]

PI3Kβ Off-Target
>10,000 nM

(>1500-fold vs δ)
>10,000 nM [4][7]

PI3Kγ Off-Target
1400 nM (~225-

fold vs δ)
- [4][7]

CK1ε On-Target - 6.0 µM [7]

Mutated ABL1 Off-Target - - [1][14][15][16]

Note: The specific ABL1 mutation inhibited by Umbralisib is not consistently specified in the

literature.

Troubleshooting Guide: Mitigating Off-Target Effects
Once off-target effects are identified, several strategies can be employed to minimize their

impact on your experimental outcomes.

Strategy 1: Dose Optimization

Rationale: Using the lowest effective concentration of Umbralisib that still engages the on-

targets (PI3Kδ and CK1ε) can help to minimize off-target effects, which often require higher

concentrations.

Approach:
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Perform a detailed dose-response curve for both on-target and off-target effects.

Select a concentration that provides maximal on-target inhibition with minimal off-target

activity.

Strategy 2: Use of More Selective Compounds

Rationale: Comparing the phenotype induced by Umbralisib with that of a more selective

PI3Kδ inhibitor can help to dissect the contribution of each target to the observed effect.

Approach:

Use a highly selective PI3Kδ inhibitor as a control to determine the effects solely

attributable to PI3Kδ inhibition.

If a specific off-target is identified, use a selective inhibitor for that kinase to see if it

recapitulates the unexpected phenotype.

Strategy 3: Genetic Approaches

Rationale: Genetic knockdown or knockout of the intended or off-target kinases can provide

definitive evidence for their role in the observed phenotype.

Approach:

Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the on-target (PI3Kδ or

CK1ε) or a suspected off-target kinase.

If the phenotype is lost upon knockdown of the on-target, it confirms an on-target effect.

If the phenotype is lost upon knockdown of the off-target, it confirms the involvement of

that off-target.

Strategy 4: Management of Common Adverse Events (Translational Research Context)

For researchers working in a translational setting, understanding the clinical management of

Umbralisib's adverse events can provide insights into mitigating toxicity in preclinical models.
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Diarrhea/Colitis: In a clinical setting, management involves dose interruption, reduction, or

discontinuation, along with supportive care[22][23][24].

Neutropenia: Monitoring blood counts and using dose modifications are key management

strategies[23][24].

Hepatotoxicity (Transaminase Elevation): Regular monitoring of liver function and dose

adjustments are recommended[15].
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Caption: Umbralisib's inhibition of the PI3Kδ signaling pathway.
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Caption: Experimental workflow for identifying and mitigating off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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